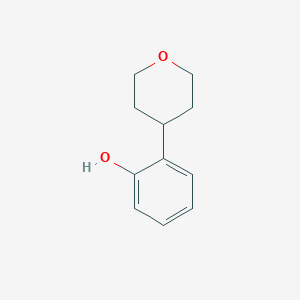

2-(4-Tetrahydropyranyl)phenol

Description

Contextual Significance within Hydroxyl Protecting Group Strategies

In the intricate landscape of multi-step organic synthesis, the hydroxyl group often requires temporary masking to prevent its interference in reactions targeting other parts of a molecule. The tetrahydropyranyl ether is a widely employed protecting group for alcohols and phenols due to its notable stability under a variety of reaction conditions, including strongly basic media, and in the presence of organometallics, hydrides, and various acylating and alkylating agents. organic-chemistry.orgresearchgate.net The formation of a THP ether, such as 2-(4-Tetrahydropyranyl)phenol, involves the reaction of a phenol (B47542) with 3,4-dihydro-2H-pyran (DHP). researchgate.netnih.gov

The resulting acetal (B89532) linkage in the THP ether is readily cleaved under acidic conditions, allowing for the regeneration of the hydroxyl group when desired. organic-chemistry.org This facile removal under specific and mild conditions is a crucial characteristic of an effective protecting group. uchicago.edu However, a notable drawback of tetrahydropyranylation is the creation of a new stereocenter, which can lead to the formation of diastereomeric mixtures if the substrate already contains a stereogenic center. organic-chemistry.org

The utility of the THP group extends to various domains of organic chemistry, including the synthesis of complex natural products and pharmaceuticals. For instance, phenols protected as THP ethers can undergo directed ortho metalation (DoM), a powerful tool for the regioselective functionalization of aromatic rings. acs.org This strategy has been successfully employed in the large-scale synthesis of key building blocks for pyridopyridazinone and phthalazinone scaffolds. acs.org

Methodological Evolution of Tetrahydropyranyl Ether Chemistry

The synthesis of tetrahydropyranyl ethers has evolved significantly over the years, with a continuous drive towards milder, more efficient, and environmentally benign methodologies.

Early Methods and Acid Catalysis: Traditionally, the formation of THP ethers is catalyzed by strong acids. organic-chemistry.org However, these conditions are often too harsh for sensitive substrates. This led to the development of milder acid catalysts. A variety of reagents have been reported to catalyze tetrahydropyranylation, including:

Lithium trifluoromethanesulfonate (B1224126) (LiOTf) researchgate.net

Polyaniline salts researchgate.net

Palladium chloride complexes researchgate.net

Heterogeneous and Green Catalysts: A significant advancement in THP ether synthesis has been the introduction of heterogeneous catalysts. These catalysts offer several advantages, including ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions. nih.gov Examples of heterogeneous catalysts used for the tetrahydropyranylation of alcohols and phenols include:

Zeolite H-beta organic-chemistry.org

Silica-supported perchloric acid organic-chemistry.org

Bismuth triflate organic-chemistry.org

Ammonium (B1175870) bisulfate supported on silica (B1680970) (NH₄HSO₄@SiO₂) nih.govd-nb.infobeilstein-journals.org

Polystyrene-supported gallium trichloride (B1173362) (PS/GaCl₃) researchgate.net

The use of NH₄HSO₄@SiO₂, for instance, allows for the nearly quantitative conversion of various alcohols and phenols to their corresponding THP ethers in green solvents like cyclopentyl methyl ether or 2-methyltetrahydrofuran (B130290). nih.govd-nb.info This catalyst is easily prepared from inexpensive starting materials and can be recycled multiple times without significant loss of activity. nih.govbeilstein-journals.org

Solvent-Free and Alternative Conditions: In a move towards more sustainable chemistry, solvent-free conditions for tetrahydropyranylation have been developed. Bismuth triflate and silica-supported perchloric acid have been shown to efficiently catalyze the reaction without the need for a solvent. organic-chemistry.org Microwave irradiation has also been employed to expedite the reaction, for example, using sulfuric acid adsorbed on silica gel. researchgate.net More recently, an organocatalytic approach using triethylamine (B128534) in water has been reported for the synthesis of tetrahydropyranyl ethers of phenols, offering a green and metal-free alternative. iosrjournals.org

Deprotection Methodologies: The deprotection of THP ethers is typically achieved through acidic hydrolysis. organic-chemistry.org However, to accommodate sensitive substrates, a range of milder deprotection methods have been developed. These include:

Lewis Acids: Bismuth triflate can also catalyze the deprotection of THP ethers. organic-chemistry.org

Neutral Conditions: A method using an excess of lithium chloride in a water-dimethyl sulfoxide (B87167) mixture at 90 °C provides a mild, non-acidic route to deprotection. acs.org

Oxidative Deprotection: N-bromosuccinimide (NBS) in the presence of β-cyclodextrin in water can be used for the oxidative deprotection of THP ethers. organic-chemistry.org

Heterogeneous Catalysts: Expansive graphite (B72142) has been shown to be an effective catalyst for the deprotection of THP ethers of both alcohols and phenols. rsc.org It's also been noted that some commercial Pd/C catalysts can inadvertently cleave THP ethers during hydrogenation reactions due to residual acidic impurities. researchgate.net

Table 1: Evolution of Catalysts for Tetrahydropyranylation of Phenols

| Catalyst Type | Example Catalyst | Key Advantages |

|---|---|---|

| Homogeneous Acid | p-Toluenesulfonic acid (PTSA) | Traditional, effective |

| Lewis Acid | Bismuth Triflate (Bi(OTf)₃) | Mild, also catalyzes deprotection |

| Heterogeneous | Zeolite H-beta | Recyclable, mild conditions |

| Heterogeneous | NH₄HSO₄@SiO₂ | Green, recyclable, efficient |

| Organocatalyst | Triethylamine | Metal-free, uses water as solvent |

| Solvent-Free | Silica-supported perchloric acid | Environmentally friendly |

Research Trajectories for Phenolic Tetrahydropyranyl Ethers

Current and future research in the field of phenolic tetrahydropyranyl ethers is focused on several key areas, aiming to enhance the efficiency, selectivity, and sustainability of their synthesis and application.

Development of Highly Selective and Orthogonal Protecting Group Strategies: A major goal is the development of protecting groups that can be removed under highly specific conditions without affecting other protecting groups in the molecule—a concept known as orthogonality. uchicago.edu While the THP group is acid-labile, research is ongoing to fine-tune its lability and to discover new catalysts that allow for its selective removal in the presence of other acid-sensitive functionalities. This is particularly important in the synthesis of complex biomolecules like oligosaccharides and peptides, where multiple hydroxyl groups need to be differentiated. rsc.orgnih.gov

Greener and More Sustainable Methodologies: The principles of green chemistry are increasingly influencing research in this area. nih.gov There is a strong emphasis on:

The use of non-toxic, inexpensive, and recyclable catalysts. researchgate.netnih.gov

The development of solvent-free reaction conditions or the use of environmentally benign solvents like water or bio-derived ethers. nih.goviosrjournals.org

Applications in Materials Science and Medicinal Chemistry: The unique properties of phenolic THP ethers are being explored in new contexts. Their use in directed ortho metalation reactions opens up avenues for the synthesis of novel substituted phenols with potential applications in medicinal chemistry and materials science. acs.org The stability and cleavage characteristics of THP ethers are also being harnessed in the synthesis of pro-fragrances and in the development of novel drug delivery systems. nih.gov

Mechanistic Studies: A deeper understanding of the reaction mechanisms for both the formation and cleavage of THP ethers under different catalytic systems is crucial for the rational design of new and improved methods. researchgate.net For example, mechanistic interpretations of the high catalytic efficiency of certain thiourea-based catalysts are providing insights that can be applied to the development of new organocatalysts. organic-chemistry.org

Table 2: Research Directions for Phenolic Tetrahydropyranyl Ethers

| Research Area | Focus | Potential Impact |

|---|---|---|

| Catalyst Development | Highly active, selective, and recyclable catalysts | Increased efficiency and sustainability of syntheses |

| Green Chemistry | Solvent-free reactions, use of benign solvents | Reduced environmental footprint of chemical processes |

| Orthogonal Strategies | Selective deprotection in complex molecules | Facilitation of the synthesis of complex natural products |

| New Applications | Materials science, pro-fragrances, drug delivery | Expansion of the utility of THP-protected phenols |

| Mechanistic Insight | Understanding reaction pathways | Rational design of improved synthetic methods |

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-(oxan-4-yl)phenol |

InChI |

InChI=1S/C11H14O2/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9,12H,5-8H2 |

InChI Key |

PBDVIINSMJRMOB-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1C2=CC=CC=C2O |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Tetrahydropyranyl Phenol and Analogous Phenolic Tetrahydropyranyl Ethers

Tetrahydropyranylation of Phenolic Substrates

The core reaction for the formation of phenolic tetrahydropyranyl ethers is the acid-catalyzed reaction between a phenol (B47542) and DHP. The mechanism involves the protonation of the double bond in DHP by an acid catalyst, which generates a resonance-stabilized carbocation. The phenolic oxygen then acts as a nucleophile, attacking the carbocation to form the desired tetrahydropyranyl ether. The efficiency and selectivity of this reaction are highly dependent on the choice of catalyst.

Homogeneous Catalysis Approaches

Homogeneous catalysis for the tetrahydropyranylation of phenols involves the use of catalysts that are in the same phase as the reactants, typically in a liquid solution. These methods often offer high catalytic activity and mild reaction conditions.

Protonic acids are among the most straightforward catalysts for the tetrahydropyranylation of phenols. Their ability to donate a proton initiates the reaction cascade.

Trifluoroacetic Acid (TFA): Trifluoroacetic acid is an effective catalyst for the tetrahydropyranylation of phenols. The reaction can be conveniently carried out at ambient temperature in a solvent such as dichloromethane (B109758). For phenolic substrates, the reaction generally requires a longer time compared to alcohols, typically around 3 hours, to achieve high yields researchgate.net. The use of TFA is advantageous due to the mild conditions and compatibility with various functional groups researchgate.net.

p-Toluenesulfonic Acid (p-TsOH): p-Toluenesulfonic acid is a classic and widely used catalyst for this transformation. It is appreciated for its efficiency and affordability. The reaction is often performed under mild conditions, and p-TsOH has been shown to be effective in various organic solvents.

Table 1: Protonic Acid Catalyzed Tetrahydropyranylation of Phenols

| Phenol Substrate | Catalyst | Solvent | Temperature | Time | Yield (%) |

| Phenol | Trifluoroacetic Acid | Dichloromethane | Room Temp. | 3 h | High |

| Substituted Phenols | p-Toluenesulfonic Acid | Various | Mild | Varies | Good-Excellent |

Lewis acids activate the DHP molecule by coordinating to the oxygen atom, which enhances the electrophilicity of the double bond and facilitates the nucleophilic attack by the phenol.

Boron Trifluoride Etherate (BF3·OEt2): This Lewis acid is a powerful catalyst for tetrahydropyranylation. It effectively promotes the reaction, often at low temperatures, leading to high yields of the desired ether.

Lithium Triflate (LiOTf): Lithium triflate serves as a mild and efficient Lewis acid catalyst for the chemoselective tetrahydropyranylation of alcohols and phenols. The reaction can be carried out under neutral conditions, which is beneficial for substrates sensitive to strong acids. This method shows good chemoselectivity, for instance, in the mono-tetrahydropyranylation of symmetrical diols .

Cerium(III) Chloride Heptahydrate/Sodium Iodide (CeCl3·7H2O/NaI): This catalytic system provides a mild, environmentally friendly, and highly chemoselective method for the tetrahydropyranylation of alcohols and phenols. A key advantage of this system is that the reaction can be performed under solvent-free conditions at room temperature, with the catalyst being recoverable and reusable researchgate.net.

Table 2: Lewis Acid Catalyzed Tetrahydropyranylation of Phenols

| Phenol Substrate | Catalyst | Solvent | Temperature | Time | Yield (%) |

| Various Phenols | BF3·OEt2 | Various | Low | Varies | High |

| Phenols | LiOTf | 1,2-Dichloroethane | Reflux | Varies | Good-Excellent |

| Various Phenols | CeCl3·7H2O/NaI | Solvent-free | Room Temp. | Varies | Excellent researchgate.net |

Heterogeneous Catalysis Approaches

Heterogeneous catalysts exist in a different phase from the reactants and offer significant advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and often milder reaction conditions.

Anchoring acidic species onto a solid support like silica (B1680970) gel creates robust and reusable catalysts.

Silica-Supported Perchloric Acid (HClO4-SiO2): This solid acid catalyst has proven to be highly versatile and efficient for the protection of hydroxyl groups as tetrahydropyranyl ethers. Reactions can be conducted under solvent-free conditions at room temperature, affording high yields in short reaction times. The catalyst is easily prepared, stable, and can be recycled multiple times without a significant loss in activity, making it an economically and environmentally attractive option beilstein-journals.org.

Sulfonic Acid Functionalized Silica: Silica functionalized with sulfonic acid groups serves as an effective and recoverable solid acid catalyst for the selective tetrahydropyranylation of alcohols and phenols. These materials exhibit high thermal stability and can be reused for numerous reaction cycles without a decrease in reactivity.

Table 3: Supported Acid Catalyzed Tetrahydropyranylation of Phenols

| Phenol Substrate | Catalyst | Conditions | Time | Yield (%) |

| Various Phenols | HClO4-SiO2 | Solvent-free, Room Temp. | Short | High beilstein-journals.org |

| Various Phenols | Sulfonic Acid Functionalized Silica | Mild | Varies | High |

Zeolites are crystalline aluminosilicates with well-defined pore structures and acidic properties, making them excellent shape-selective catalysts.

Zeolite H-beta: Zeolite H-beta is an efficient and recyclable solid acid catalyst for the tetrahydropyranylation of phenols. The reaction can be carried out under mild conditions, typically by refluxing in a non-polar solvent like hexanes. This method offers several advantages, including short reaction times, high yields, and straightforward catalyst recovery and reuse nih.gov. The catalyst's performance is attributed to the presence of both Brønsted and Lewis acid sites nih.gov.

Table 4: Zeolite H-beta Catalyzed Tetrahydropyranylation of Phenol

| Substrate | Catalyst | Solvent | Temperature | Time | Yield (%) |

| Phenol | Zeolite H-beta | Hexanes | Reflux | 15 min | >90 nih.gov |

Heteropolyacid Catalysts (e.g., Wells–Dawson Heteropolyacid, H14[NaP5W30O110])

Heteropolyacids (HPAs), particularly those with a Wells-Dawson structure, are effective catalysts for the tetrahydropyranylation of phenols and alcohols. researchgate.net These catalysts possess strong Brønsted acidity, approaching superacidic levels, and are stable in both solid and solution phases. researchgate.netmdpi.com Their catalytic activity can be influenced by the solvent used, as different solvents affect the dissociation of protons. researchgate.net

The Wells-Dawson heteropolyacid, H₁₄[NaP₅W₃₀O₁₁₀], also known as Preyssler's catalyst, has been utilized for various organic transformations. researchgate.netnih.gov Studies have shown that both bulk and silica-supported Wells-Dawson HPAs can efficiently catalyze the formation of 2-tetrahydropyranyl acetals from phenols at room temperature in toluene, yielding good to excellent results. researchgate.net A key advantage of using supported HPA catalysts is their easy recovery and reusability, contributing to more sustainable chemical processes. researchgate.netmdpi.com

Research has also explored the use of phosphotungstic Wells-Dawson heteropolyacid (H₆P₂W₁₈O₆₂·xH₂O) for esterification and transesterification reactions, demonstrating the versatility of these complex polyoxometalates in acid catalysis. mdpi.com While not directly focused on phenol tetrahydropyranylation, this work underscores the potential of Wells-Dawson type HPAs in related acid-catalyzed reactions. mdpi.com

Clay-Mediated Systems (e.g., Montmorillonite (B579905) Clays)

Montmorillonite clays (B1170129), a type of acidic clay mineral, have gained attention as heterogeneous catalysts in organic synthesis due to their strong acidity, low cost, non-corrosive nature, and reusability. researchgate.net These clays can be chemically modified to suit various synthetic needs. ias.ac.in

Montmorillonite K10 has been shown to efficiently promote the conversion of alcohols and phenols into their corresponding tetrahydropyranyl ethers. beilstein-journals.org The reaction proceeds under mild conditions and allows for easy work-up and catalyst recycling. beilstein-journals.orgnih.gov The catalytic activity of montmorillonite is attributed to its Brønsted acidity, which facilitates the protonation of the dihydropyran, initiating the reaction with the phenolic hydroxyl group. ias.ac.in The use of these clay-based catalysts aligns with the principles of green chemistry by offering a more environmentally benign alternative to traditional homogeneous acid catalysts. beilstein-journals.orgnih.gov

Polystyrene-Supported Catalysts (e.g., PS/GaCl₃)

Polystyrene-supported gallium trichloride (B1173362) (PS/GaCl₃) has been developed as a highly active and recyclable heterogeneous Lewis acid catalyst. While its primary reported application is in the acetylation and benzoylation of alcohols and phenols, the underlying principle of activating a substrate for nucleophilic attack by a hydroxyl group is relevant to tetrahydropyranylation.

The heterogenized catalyst allows for simple separation from the reaction mixture by filtration, enabling its reuse in subsequent reactions. This methodology has been successfully applied to a range of primary, secondary, and tertiary alcohols, as well as phenols, converting them to their corresponding esters in high yields. The development of such polymer-supported catalysts is significant for creating more sustainable and efficient synthetic processes.

Organocatalysis and Neutral Reagent-Mediated Approaches

Thiourea-Based Catalysts

Thiourea (B124793) and its derivatives have emerged as effective hydrogen-bonding organocatalysts. wikipedia.org These metal-free catalysts operate under nearly neutral and mild conditions, making them compatible with acid-sensitive substrates. wikipedia.org The catalytic activity of thioureas stems from their ability to form dual hydrogen bonds with substrates, thereby activating them. wikipedia.orgrsc.org

N,N'-bis[3,5-bis(trifluoromethyl)phenyl] thiourea is a prominent example, noted for its strong hydrogen-bonding capabilities due to its electron-poor nature. wikipedia.org In the context of tetrahydropyranylation, thiourea-based catalysts have been shown to be effective. More recently, thiosemicarbazones have been introduced as a new class of organocatalysts for this transformation, outperforming previously reported thiourea catalysts significantly. rsc.orgnih.gov Kinetic studies and Hammett investigations suggest that these catalysts function through a dual hydrogen-bonding mechanism, akin to an oxyanion hole. rsc.org

Triazine Derivatives (e.g., 2,4,6-Trichloro-1,3,5-triazine)

2,4,6-Trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, is a commercially available and inexpensive reagent that has found numerous applications in organic synthesis. tubitak.gov.trresearchgate.net It has been successfully used to mediate the tetrahydropyranylation of a variety of alcohols and phenols in acetonitrile, affording the corresponding THP ethers in good to excellent yields under mild conditions. tubitak.gov.tr The method provides a novel application for TCT in protective group chemistry. tubitak.gov.tr

The reactivity of the chlorine atoms in TCT can be controlled by temperature, allowing for sequential substitution, which makes it a versatile reagent for constructing various molecules. researchgate.netnih.gov TCT has also been employed in the chemoselective etherification of benzyl (B1604629) alcohols in the presence of phenolic hydroxyl groups, highlighting its utility in differentiating between different types of hydroxyl groups. organic-chemistry.org

Amine-Based Catalysts (e.g., Triethylamine)

Triethylamine (B128534), a common and inexpensive organic base, has been demonstrated to be an effective organocatalyst for the tetrahydropyranylation of phenols. iosrjournals.org This method is particularly attractive due to its simplicity and the use of a readily available catalyst. The reactions are typically carried out in water as a solvent, aligning with green chemistry principles. iosrjournals.org

The protocol has been shown to be effective for a variety of phenols, including those with electron-withdrawing groups, leading to good to excellent yields of the corresponding tetrahydropyranyl ethers. iosrjournals.org Triethylamine is also used as a base in reactions involving other reagents, such as the synthesis of Schiff bases from aminophenols and trimethinium salts. nih.gov Its role as a catalyst in tetrahydropyranylation offers a valuable addition to the existing synthetic methodologies. iosrjournals.orgresearchgate.net

Dinitrobenzoic Acid Catalysis

The use of 3,5-Dinitrobenzoic acid (3,5-DNBA) as a catalyst for the tetrahydropyranylation of phenols and alcohols offers a simple and effective procedure for the formation of THP ethers. This methodology involves the reaction of a phenol or alcohol with 3,4-dihydro-2H-pyran (DHP) in the presence of a catalytic amount of 3,5-DNBA. The reaction proceeds smoothly under mild conditions to afford the corresponding THP ethers in high yields.

The catalytic activity of 3,5-DNBA is attributed to its acidic nature, which facilitates the protonation of DHP, a key step in the reaction mechanism. The electron-withdrawing nitro groups on the benzoic acid moiety enhance its acidity, making it an effective catalyst. Research has demonstrated the utility of 3,5-DNBA in catalyzing the formation of a variety of THP ethers from different alcohol and phenol substrates. The reaction is typically carried out in a suitable organic solvent, such as dichloromethane, at room temperature.

A study highlighted the application of 3,5-dinitrobenzoic acid in the synthesis of 2,3-unsaturated glycosides and in the tetrahydropyranylation of alcohols and phenols. This research showcased the versatility of 3,5-DNBA as a catalyst for these transformations, achieving high yields of the desired products.

Table 1: 3,5-Dinitrobenzoic Acid Catalyzed Tetrahydropyranylation of Phenols

| Entry | Phenol Substrate | Product | Yield (%) |

| 1 | Phenol | 2-Phenoxytetrahydro-2H-pyran | 92 |

| 2 | 4-Methylphenol | 2-(p-Tolyloxy)tetrahydro-2H-pyran | 95 |

| 3 | 4-Chlorophenol | 2-(4-Chlorophenoxy)tetrahydro-2H-pyran | 90 |

| 4 | 2-Naphthol | 2-(Naphthalen-2-yloxy)tetrahydro-2H-pyran | 88 |

Chemoselectivity in Tetrahydropyranylation Reactions

Chemoselectivity in tetrahydropyranylation is of paramount importance when a molecule contains multiple hydroxyl groups of differing reactivity, such as a primary alcohol and a phenol. The ability to selectively protect one hydroxyl group over another is a critical aspect of synthetic strategy. The selective tetrahydropyranylation of a phenolic hydroxyl group in the presence of an aliphatic alcohol, or vice versa, can be achieved by careful selection of the catalyst and reaction conditions.

The difference in acidity between phenolic and alcoholic protons can be exploited to achieve chemoselectivity. Phenols are generally more acidic than alcohols, which can influence their nucleophilicity and reactivity towards the activated DHP intermediate. However, steric hindrance around the hydroxyl group also plays a significant role.

Several catalytic systems have been developed to achieve high chemoselectivity in tetrahydropyranylation reactions. For instance, some Lewis acid catalysts have been shown to preferentially catalyze the protection of alcohols over phenols. Conversely, other catalysts may favor the protection of the more acidic phenolic hydroxyl group.

One notable example of achieving high chemoselectivity is the use of dichlorobis(acetonitrile)palladium(II) (PdCl₂(MeCN)₂) as a catalyst. Research has demonstrated that this catalyst can be employed for the selective tetrahydropyranylation of primary alcohols in the presence of phenols, as well as secondary and tertiary alcohols. Under these conditions, the primary alcohol is efficiently converted to its THP ether, while the phenolic hydroxyl group remains unprotected. This selectivity is attributed to the specific coordination of the palladium catalyst with the less sterically hindered primary alcohol.

Another approach to achieving chemoselectivity involves the use of polystyrene-supported aluminum chloride as a catalyst. This heterogeneous catalyst has been reported to facilitate the chemoselective tetrahydropyranylation of alcohols and phenols. Furthermore, the use of a CeCl₃·7H₂O/NaI system under solvent-free conditions has been described as a mild, environmentally benign, and highly chemoselective method for the tetrahydropyranylation of alcohols and phenols researchgate.net.

Table 2: Chemoselective Tetrahydropyranylation of a Mixture of Phenol and Benzyl Alcohol

| Catalyst | Solvent | Phenol Conversion (%) | Benzyl Alcohol Conversion (%) |

| PdCl₂(MeCN)₂ | THF | < 5 | > 95 |

| Montmorillonite K-10 | Dichloromethane | > 90 | > 90 |

| Zeolite H-beta | Dichloromethane | 85 | 92 |

Green Chemistry Principles in THP Ether Synthesis

The application of green chemistry principles to the synthesis of THP ethers is an area of growing interest, aiming to develop more environmentally benign and sustainable methodologies. Key aspects of green chemistry in this context include the use of non-toxic and recyclable catalysts, the reduction or elimination of hazardous solvents, and the improvement of energy efficiency.

Several approaches have been developed that align with the principles of green chemistry for the synthesis of 2-(4-tetrahydropyranyl)phenol and related compounds. These include:

Solvent-Free Conditions: Conducting reactions without a solvent, or in the presence of a minimal amount of solvent, is a key principle of green chemistry. Solvent-free tetrahydropyranylation reactions have been successfully developed using various catalysts, which not only reduces the environmental burden associated with solvent use and disposal but can also lead to improved reaction rates and yields. The use of a CeCl₃·7H₂O/NaI system allows for efficient tetrahydropyranylation under solvent-free conditions researchgate.net.

Use of Greener Solvents: When a solvent is necessary, the use of environmentally benign solvents is preferred. Traditional solvents like dichloromethane are being replaced with greener alternatives such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), which are derived from renewable resources and have a better environmental profile nih.gov.

Mild Reaction Conditions: The development of catalytic systems that operate under mild conditions, such as room temperature and atmospheric pressure, contributes to the energy efficiency of the process.

The adoption of these green chemistry principles not only leads to more sustainable synthetic routes for THP ethers but also often results in simplified reaction procedures and work-ups.

Table 3: Comparison of Catalysts for Green Tetrahydropyranylation of Phenol

| Catalyst | Solvent | Recyclability | Key Green Advantage |

| NH₄HSO₄@SiO₂ | Cyclopentyl methyl ether | Yes | Recyclable catalyst, green solvent beilstein-journals.orgnih.gov |

| Zeolite H-beta | Dichloromethane | Yes | Recyclable catalyst researchgate.net |

| CeCl₃·7H₂O/NaI | Solvent-free | Not reported | Solvent-free conditions researchgate.net |

| Bismuth triflate | Solvent-free | Not reported | Non-toxic catalyst, solvent-free conditions researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Tetrahydropyranyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) Analysis of Tetrahydropyranyl and Phenolic Moieties

The ¹H NMR spectrum of 2-(4-Tetrahydropyranyl)phenol is expected to display distinct signals corresponding to the protons of the phenolic ring and the tetrahydropyranyl substituent.

Phenolic Moiety: The phenolic portion of the molecule features four aromatic protons and one hydroxyl proton. The aromatic protons, due to their distinct electronic environments, would appear as a complex multiplet in the range of δ 6.7-7.3 ppm. rsc.orgdocbrown.info The exact chemical shifts and coupling patterns depend on the substitution pattern on the benzene (B151609) ring. The hydroxyl (-OH) proton is typically observed as a broad singlet, and its chemical shift can vary significantly (δ 4.5-8.0 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding. rsc.orgnih.gov The presence of this signal can be confirmed by D₂O exchange, where the peak disappears from the spectrum. docbrown.info

Tetrahydropyranyl Moiety: The tetrahydropyranyl (THP) ring contains a methine proton (CH) at the point of attachment to the phenol (B47542) ring (C4') and several methylene (B1212753) protons (CH₂). The methine proton, being adjacent to the aromatic ring, would likely appear as a multiplet. The methylene protons of the THP ring are diastereotopic and would present as complex multiplets in the aliphatic region of the spectrum, typically between δ 1.5 and 4.0 ppm. rsc.org Specifically, the protons on carbons adjacent to the oxygen atom (C2' and C6') would be deshielded and appear further downfield (around δ 3.5-4.0 ppm) compared to the other methylene protons (C3' and C5'). rsc.org

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenolic -OH | 4.5 - 8.0 | broad singlet |

| Aromatic C-H | 6.7 - 7.3 | multiplet |

| THP C4'-H (methine) | 2.5 - 3.5 | multiplet |

| THP C2'/C6'-H (axial/equatorial) | 3.5 - 4.0 | multiplet |

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, signals for six aromatic carbons and five aliphatic carbons from the THP ring are expected.

The carbon atom of the phenol ring attached to the hydroxyl group (C1) is significantly deshielded and typically appears in the δ 150-160 ppm region. rsc.orgdocbrown.info The carbon atom attached to the THP substituent (C2) would also be downfield, while the other four aromatic carbons would resonate between δ 115 and 130 ppm. docbrown.info

In the tetrahydropyranyl ring, the carbons adjacent to the oxygen atom (C2' and C6') are the most deshielded among the aliphatic carbons, appearing around δ 60-70 ppm. iosrjournals.org The methine carbon (C4') attached to the phenol ring would be found in the δ 30-40 ppm range, and the remaining methylene carbons (C3' and C5') would appear at higher fields, typically between δ 20 and 30 ppm. iosrjournals.org

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Phenolic C-OH (C1) | 150 - 160 |

| Phenolic C-C(THP) (C2) | 125 - 135 |

| Phenolic C-H | 115 - 130 |

| THP C2'/C6' | 60 - 70 |

| THP C4' (methine) | 30 - 40 |

Two-Dimensional NMR Techniques for Structural Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the structural connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the neighboring protons on the aromatic ring and also map the connectivity within the tetrahydropyranyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing the connection between the two moieties. It shows correlations between protons and carbons that are two or three bonds away. A crucial correlation would be observed between the methine proton of the THP ring (at C4') and the carbons of the phenolic ring (specifically C1, C2, and C3), confirming the C-C linkage between the two rings. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group; its broadness is a result of intermolecular hydrogen bonding. docbrown.info Aromatic C-H stretching vibrations typically appear as a series of sharp bands just above 3000 cm⁻¹. lumenlearning.comlibretexts.org The C=C stretching vibrations within the aromatic ring are expected to produce characteristic absorptions in the 1450-1600 cm⁻¹ region. docbrown.info The spectrum would also show a strong C-O stretching band for the phenolic group around 1200-1260 cm⁻¹. The tetrahydropyranyl ring, being an ether-like structure, would contribute a C-O-C stretching absorption band, typically in the 1050-1150 cm⁻¹ range. Aliphatic C-H stretching from the THP ring would be observed just below 3000 cm⁻¹. libretexts.org

Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretch, H-bonded | 3200 - 3600 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (THP) | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Phenolic C-O | Stretch | 1200 - 1260 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. chemguide.co.uk

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (C₁₁H₁₄O₂ = 178.23 g/mol ). Phenolic compounds typically show a prominent molecular ion peak due to the stability of the aromatic ring. libretexts.orgwhitman.edu

The fragmentation pattern provides valuable structural clues. Common fragmentation pathways for phenols include the loss of a hydrogen atom to form an [M-1]⁺ ion and the loss of carbon monoxide (CO) to form an [M-28]⁺ ion. libretexts.orgdocbrown.info A key fragmentation for this compound would involve the cleavage of the bond between the phenol and tetrahydropyran (B127337) rings. This could lead to fragments corresponding to the hydroxyphenyl cation and the tetrahydropyranyl radical, or vice versa. Fragmentation of the tetrahydropyran ring itself is also expected, likely initiated by the cleavage of the C-O bond, leading to a series of smaller fragment ions. libretexts.org

Expected Key Ions in the Mass Spectrum of this compound

| m/z Value | Possible Ion Fragment |

|---|---|

| 178 | [C₁₁H₁₄O₂]⁺ (Molecular Ion) |

| 177 | [M-H]⁺ |

| 150 | [M-CO]⁺ |

| 94 | [C₆H₅OH]⁺ (Phenol radical cation) |

Integrated Spectroscopic Approaches for Comprehensive Structural Assignment

While each spectroscopic technique provides valuable pieces of the structural puzzle, a comprehensive and unambiguous structural assignment of this compound is achieved by integrating the data from all methods.

The molecular formula can be determined from the molecular ion peak in the mass spectrum. IR spectroscopy confirms the presence of the key functional groups: the phenolic hydroxyl group and the aromatic ring. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, indicating the number of different proton and carbon environments. Finally, 2D NMR experiments, particularly HMBC, definitively establish the connectivity between the phenolic and tetrahydropyranyl moieties, confirming the substitution pattern. The combination of these techniques allows for the complete and confident elucidation of the structure of this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Synthesis and Characterization of Derivatives and Analogues of 2 4 Tetrahydropyranyl Phenol

Modifications on the Phenolic Ring System

The phenolic ring of 2-(4-Tetrahydropyranyl)phenol is amenable to various electrophilic aromatic substitution reactions, enabling the introduction of a wide array of functional groups. The hydroxyl group is a strongly activating, ortho-, para-directing group, which influences the regioselectivity of these substitutions.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the phenolic ring can significantly alter the electronic and lipophilic properties of the molecule. Direct halogenation of phenols is a well-established transformation. For instance, bromination can be achieved using reagents like N-Bromosuccinimide (NBS), which provides a source of electrophilic bromine. Given the directing effect of the hydroxyl group and the steric hindrance from the adjacent tetrahydropyranyl group, substitution is expected to occur at the positions para and ortho to the hydroxyl group. Decarboxylative halogenation is another advanced method that can yield aryl halides from hydroxybenzoic acids, providing regiochemical outcomes that might not be accessible through direct halogenation nih.govacs.org.

Alkylation and Acylation: Friedel-Crafts alkylation and acylation reactions allow for the introduction of carbon-based substituents. However, direct alkylation of unprotected phenols can sometimes lead to O-alkylation, forming phenyl ethers, or result in a mixture of ortho- and para-substituted products oregonstate.edu. To achieve selective C-alkylation, it is often necessary to use specific catalysts or directing groups. The synthesis of various substituted phenols is a cornerstone of organic chemistry, with methods available to create complex substitution patterns with a high degree of regiochemical control oregonstate.edu.

Nitration and Sulfonation: Nitration and sulfonation of the phenolic ring can introduce nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively. These functional groups are valuable for their electronic properties and as synthetic handles for further transformations.

The synthesis of such derivatives typically involves the reaction of this compound with the appropriate electrophilic reagent under optimized conditions. Characterization of the resulting products would rely on standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the identity and regiochemistry of the newly introduced substituent.

Structural Variations within the Tetrahydropyranyl Moiety

The tetrahydropyran (B127337) (THP) ring itself can be a target for structural modification, leading to analogues with altered steric and electronic properties. The synthesis of substituted tetrahydropyrans is a field of active research, with numerous stereoselective methods developed to control the arrangement of substituents on the six-membered ring nih.govorganic-chemistry.orgnih.govmdpi.comresearchgate.netgoogle.comresearchgate.net.

Methods for synthesizing substituted tetrahydropyrans often involve cyclization reactions. For example, the Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde, can generate substituted tetrahydropyran-4-ols organic-chemistry.org. Other strategies include intramolecular hydroalkoxylation of δ-hydroxy olefins and various metal-catalyzed cyclization reactions organic-chemistry.orgmdpi.com.

Table 1: Examples of Synthetic Methods for Tetrahydropyran Ring Formation

| Reaction Type | Description | Key Features |

|---|---|---|

| Prins Cyclization | Reaction of a homoallylic alcohol with an aldehyde, typically acid-catalyzed. | Forms tetrahydropyran-4-ol derivatives. Can be rendered stereoselective. |

| Intramolecular Hydroalkoxylation | Cyclization of a δ-hydroxy olefin onto the double bond. | Can be catalyzed by various metals (e.g., platinum) or acids. |

| Hetero-Diels-Alder Reaction | [4+2] cycloaddition between a diene and an aldehyde. | Powerful method for constructing highly substituted tetrahydropyrans with stereocontrol. nih.gov |

| Intramolecular Silyl (B83357) Modified Sakurai (ISMS) Reaction | Cyclization of hydroxy allylsilanes. | Leads to the formation of pyran rings. nih.gov |

Applications of Tetrahydropyranyl Protection in Multistep Synthesis of Complex Molecules

The tetrahydropyranyl (THP) group is a widely used protecting group for hydroxyl functions in organic synthesis. It is typically introduced by the acid-catalyzed reaction of an alcohol or phenol (B47542) with 3,4-dihydro-2H-pyran (DHP) total-synthesis.comorganic-chemistry.orgwikipedia.org. The resulting THP ether is stable to a wide range of non-acidic conditions, including strongly basic media, organometallic reagents, and hydrides, making it highly valuable in multistep synthesis organic-chemistry.orgresearchgate.netnih.govacs.org. Deprotection is readily achieved under mild acidic conditions total-synthesis.com.

In peptide synthesis, the side chains of certain amino acids contain reactive functional groups that must be protected during peptide bond formation. The THP group has been recognized as a useful protecting group for the hydroxyl side chains of serine and threonine, and the thiol side chain of cysteine researchgate.netnih.govd-nb.infonih.gov. It is compatible with the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy researchgate.netnih.govd-nb.info. The advantages of using THP in this context include its low cost, ease of introduction, and its ability to confer good solubility to the protected peptide fragments nih.govd-nb.info. While it can also be used to protect the phenolic hydroxyl of tyrosine, the resulting O-THP bond is quite acid-labile researchgate.net.

Table 2: Application of THP Protection in Peptide Synthesis

| Amino Acid | Functional Group Protected | Key Advantages |

|---|---|---|

| Serine (Ser) | Side-chain hydroxyl (-OH) | Stability to basic conditions of Fmoc removal; enhances solubility. nih.govnih.gov |

| Threonine (Thr) | Side-chain hydroxyl (-OH) | Compatible with Fmoc/tBu SPPS; improves handling of peptide fragments. nih.govnih.gov |

| Cysteine (Cys) | Side-chain thiol (-SH) | Provides robust protection, minimizing side reactions like racemization. nih.govd-nb.info |

The synthesis of complex carbohydrates and nucleosides requires a sophisticated strategy of protecting and deprotecting multiple hydroxyl groups with varying reactivity. The THP group serves as a reliable protecting group in this context, particularly for the protection of primary and secondary alcohols found in sugar and nucleoside scaffolds rsc.org. Its stability to basic and nucleophilic reagents allows for selective modifications at other positions of the molecule, such as glycosylation or modifications of the nucleobase. While modern carbohydrate chemistry employs a vast array of protecting groups to fine-tune reactivity and stereoselectivity, the THP group remains a useful tool due to its reliability and ease of use organic-chemistry.org. In the synthesis of halogen-containing drugs like Asciminib, a THP group is used to protect a pyrazole (B372694) nitrogen, demonstrating its utility beyond just hydroxyl protection mdpi.com.

Steroid chemistry often involves transformations on molecules with multiple hydroxyl groups. Selective protection is key to achieving the desired chemical modifications. The THP group has been used to protect hydroxyl groups in steroids, allowing for reactions such as oxidations, reductions, and additions to be carried out at other positions of the steroid nucleus acs.org. For example, a hydroxyl group at the C3 position of a steroid can be protected as a THP ether while transformations are performed on a ketone at C17. The stability of the THP ether to many reagents used in steroid modifications makes it a valuable part of the synthetic chemist's toolbox in this field acs.org.

Structure-Activity Relationship (SAR) Studies of Related Phenol Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug design, providing insights into how the chemical structure of a compound influences its biological activity. For phenolic compounds, SAR studies often focus on the nature, number, and position of substituents on the aromatic ring, as these factors govern the molecule's antioxidant, electronic, and binding properties nih.govnih.govplos.orgresearchgate.net.

The antioxidant activity of phenols, for instance, is heavily dependent on the stability of the phenoxyl radical formed after hydrogen atom donation. This stability is influenced by steric hindrance around the hydroxyl group and the electronic effects of other ring substituents . Studies have shown that the position of functional groups is critical; for example, an ortho-hydroxyl group can form an intramolecular hydrogen bond, affecting the compound's activity researchgate.net.

In the context of this compound and its derivatives, SAR studies would systematically explore how modifications to both the phenolic and tetrahydropyranyl parts of the molecule impact a specific biological endpoint.

Phenolic Ring Modifications: Introducing electron-donating or electron-withdrawing groups at different positions on the phenolic ring would modulate the acidity of the hydroxyl group and the electron density of the ring. This could affect the compound's ability to act as a hydrogen bond donor or acceptor, or to participate in π-stacking interactions with a biological target.

Tetrahydropyranyl Moiety Modifications: Altering the substitution pattern on the tetrahydropyran ring would change the steric profile and lipophilicity of the molecule. This could influence its binding affinity to a receptor or enzyme, as well as its pharmacokinetic properties.

By synthesizing a library of analogues with systematic variations and evaluating their biological activity, a quantitative structure-activity relationship (QSAR) model could be developed. Such a model would provide a deeper understanding of the molecular features essential for activity and guide the design of more potent and selective compounds nih.govnih.govplos.org.

Broader Implications and Methodological Advancements in Tetrahydropyranylation Chemistry

Strategic Importance of Tetrahydropyranylation in Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique in organic chemistry for planning the synthesis of complex molecules. wikipedia.orgjournalspress.com It involves breaking down a target molecule into simpler, commercially available precursors. wikipedia.org In this strategic disassembly, protecting groups play a pivotal role by allowing chemists to manage the reactivity of various functional groups, a concept known as chemoselectivity. e3s-conferences.org

The tetrahydropyranylation of a hydroxyl group is a key strategic move in retrosynthesis for several reasons:

Simplification of Molecular Complexity : By protecting a reactive hydroxyl group, a complex molecule is conceptually simplified, allowing the synthetic chemist to focus on transformations at other sites without concern for unwanted side reactions. journalspress.come3s-conferences.org

Enabling Incompatible Reactions : The THP ether is stable under a wide range of non-acidic conditions, including exposure to strongly basic reagents, organometallics, hydrides, and various oxidizing and reducing agents. organic-chemistry.orguwindsor.ca This stability allows for a broad scope of subsequent reactions that would be incompatible with a free hydroxyl group. For instance, a Grignard reaction on a molecule containing a hydroxyl group would fail due to the acidic proton of the -OH group; however, after protection as a THP ether, the Grignard reaction can proceed as intended. masterorganicchemistry.com

Control of Reaction Pathways : In multifunctional compounds, selective protection is crucial. A chemist can choose to protect one hydroxyl group as a THP ether while leaving another (perhaps less reactive or sterically hindered one) free, or protected by a different group. This differential protection allows for precise control over the sequence of bond formations and functional group manipulations, which is central to a logical and efficient synthetic route. journalspress.comstudy.com

The decision to use a THP protecting group during retrosynthetic planning allows for the design of more convergent and efficient synthetic routes. airitilibrary.com It is a transform-based strategy that simplifies the synthetic challenge by temporarily removing a reactive functional group from consideration. wikipedia.org

Development of Efficient and Recyclable Catalytic Systems

Traditionally, the tetrahydropyranylation of phenols and alcohols is catalyzed by protic acids or Lewis acids. However, these homogeneous catalysts often suffer from drawbacks such as difficulty in separation from the reaction mixture, corrosiveness, and environmental concerns. This has spurred significant research into the development of efficient, heterogeneous, and recyclable catalytic systems, aligning with the principles of green chemistry. nih.govacs.org

Solid acid catalysts are particularly advantageous as they can be easily removed from the reaction mixture by simple filtration and can often be reused multiple times without significant loss of activity. acs.org This simplifies product purification, reduces waste, and lowers costs. researchgate.net

Recent advancements have focused on a variety of solid acid catalysts:

Supported Heteropolyacids (HPAs) : Keggin-type heteropolyacids, such as tungstophosphoric acid (TPA), supported on materials like silica (B1680970), have shown high catalytic activity. These catalysts benefit from high proton availability and can be used in heterogeneous liquid-phase reactions with minimal leaching of the active species.

Zeolites : Zeolite H-beta has been employed as an effective and recyclable acid catalyst for both the protection of alcohols as THP ethers and their subsequent deprotection. organic-chemistry.org The notable advantages include mild reaction conditions, short reaction times, and high yields. organic-chemistry.org

Supported Sulfonic Acids : Materials like silica-supported perchloric acid and NH4HSO4 supported on SiO2 have been developed as practical and environmentally friendly options. organic-chemistry.orgnih.gov The NH4HSO4@SiO2 catalyst, in particular, is easily prepared from inexpensive materials and can be recycled several times. nih.gov

Ionic Liquids : Brønsted acidic ionic liquids have been investigated as catalysts for related reactions like the alkylation of phenol (B47542). nih.gov These systems can offer high conversion rates and the potential for catalyst recycling. nih.gov

Metal Triflates : Bismuth triflate has been shown to be an efficient catalyst for the tetrahydropyranylation of a variety of alcohols and phenols under solvent-free conditions. organic-chemistry.org This catalyst is relatively non-toxic and insensitive to air and moisture. organic-chemistry.org

The use of green solvents, such as cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), in conjunction with these recyclable catalysts further enhances the environmental friendliness of the tetrahydropyranylation process. nih.govnih.gov

| Catalyst System | Substrate Scope | Key Advantages | Recyclability |

| NH4HSO4@SiO2 | Alcohols and Phenols | Inexpensive, simple work-up, compatible with green solvents (CPME, 2-MeTHF) | Can be recovered and recycled several times |

| Zeolite H-beta | Alcohols | Mild conditions, short reaction times, high yields | Recyclable |

| Bismuth Triflate (Bi(OTf)3) | Alcohols and Phenols | Solvent-free conditions, relatively non-toxic, insensitive to air/moisture | Also catalyzes deprotection |

| Silica-supported Perchloric Acid (HClO4-SiO2) | Alcohols and Phenols | Solvent-free conditions, convenient protocol | Not specified |

| CeCl3·7H2O/NaI | Alcohols and Phenols | Mild, chemoselective, solvent-free conditions | Not specified |

Innovations in Protecting Group Chemistry for Hydroxyl Functions

The tetrahydropyranyl (THP) group is a cornerstone of hydroxyl protection chemistry, valued for its low cost, ease of introduction, and general stability to a wide array of non-acidic reagents. nih.govnih.gov It is readily cleaved under mild acidic conditions, allowing for the timely unmasking of the hydroxyl group when needed. organic-chemistry.org

Despite its utility, the introduction of a THP group creates a new stereocenter, which can lead to a mixture of diastereomers if the original alcohol is chiral. organic-chemistry.org This can complicate purification and characterization. Research in protecting group chemistry continuously seeks to overcome such limitations and expand the synthetic toolbox.

Key areas of innovation include:

Orthogonal Protection Strategies : A major advancement is the development of a wide range of protecting groups that can be removed under different, non-interfering (orthogonal) conditions. This allows for the selective deprotection of one hydroxyl group in the presence of others. For example, a molecule might contain a THP ether (acid-labile), a silyl (B83357) ether (fluoride-labile), and a benzyl (B1604629) ether (removed by hydrogenolysis). uwindsor.ca This orthogonality is crucial for the synthesis of complex polyhydroxylated molecules like carbohydrates and macrolides.

Fine-Tuning Lability : The stability of protecting groups can be tuned. For instance, within the family of silyl ethers, the steric bulk around the silicon atom dictates its stability. A trimethylsilyl (B98337) (TMS) group is highly labile, while a tert-butyldimethylsilyl (TBDMS) group is more robust, and a triisopropylsilyl (TIPS) group is even more so. This allows chemists to select a protecting group with the precise level of stability required for a specific synthetic sequence.

Acid-Free Introduction/Cleavage : While THP ethers are typically formed and cleaved under acidic conditions, methods have been developed to accommodate acid-sensitive substrates. organic-chemistry.org The use of milder Lewis acids or catalysts like pyridinium (B92312) p-toluenesulfonate (PPTS) allows for protection under less harsh conditions. masterorganicchemistry.com

Specialized Applications : The THP group has found applications beyond general organic synthesis, for example, in solid-phase peptide synthesis (SPPS) for the protection of the side-chain hydroxyl groups of serine and threonine. nih.goviris-biotech.de Its non-aromatic nature and the increased solubility it imparts to peptide chains are advantageous in this context. nih.goviris-biotech.de

The continuous evolution of protecting group chemistry, including the refinement of established methods like tetrahydropyranylation and the invention of new orthogonal groups, provides synthetic chemists with the critical tools needed to construct increasingly complex and valuable molecules with greater precision and efficiency. researchgate.net

Conclusion and Future Research Directions

Summary of Current Research Paradigms

The primary research paradigm for compounds like 2-(4-Tetrahydropyranyl)phenol revolves around the utility of the tetrahydropyranyl (THP) group as a robust protecting group for the phenolic hydroxyl function. organic-chemistry.orgnih.gov This strategy is well-established in multi-step organic synthesis due to the stability of the resulting THP ether under a wide array of non-acidic conditions, including exposure to organometallics, hydrides, and strong bases. organic-chemistry.orgtotal-synthesis.com

The formation of the THP ether is typically achieved via the acid-catalyzed reaction of a phenol (B47542) with 3,4-dihydro-2H-pyran (DHP). organic-chemistry.org A significant body of research has been dedicated to identifying a diverse range of acid catalysts for this transformation. These include traditional Brønsted acids, Lewis acids like zirconium tetrachloride and bismuth triflate, and solid-supported acids which simplify product purification. organic-chemistry.orgscilit.com The deprotection is reliably accomplished through acidic hydrolysis, regenerating the phenol. total-synthesis.comacs.org

A key challenge often noted in the literature is the introduction of a new stereocenter upon tetrahydropyranylation of a chiral alcohol, which can lead to diastereomeric mixtures. organic-chemistry.orgtotal-synthesis.com While less of a concern for achiral phenols, this aspect underscores the need for careful characterization. The current paradigm, therefore, focuses on the synthesis, deprotection, and application of THP-protected phenols as stable intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals. nih.govnih.gov

Emerging Methodologies and Catalytic Systems in THP Chemistry

In response to the growing demand for sustainable chemical practices, a major trend in THP chemistry is the development of "green" catalysts and reaction conditions. nih.gov This emerging methodology seeks to replace environmentally harmful liquid acid catalysts with systems that are milder, more efficient, and reusable. tandfonline.com

Recent advancements include:

Heterogeneous Acid Catalysts: Systems such as ammonium (B1175870) bisulfate (NH₄HSO₄) supported on silica (B1680970) (SiO₂) are gaining prominence. nih.govnih.gov These catalysts are easily prepared from inexpensive materials, are simple to handle, and can be recovered by filtration and reused multiple times without significant loss of activity. nih.gov Other examples include zeolites and clays (B1170129) which offer similar advantages. organic-chemistry.org

Recyclable Homogeneous Catalysts: Ferric perchlorate (B79767) and various heteropolyacids, like H₁₄[NaP₅W₃₀O₁₁₀], have been demonstrated as highly effective and recyclable catalysts for tetrahydropyranylation. tandfonline.comresearchgate.netresearchgate.net These catalysts often work under mild conditions and can be recovered and reused, minimizing waste.

Green Solvents and Solvent-Free Conditions: There is a significant push to move away from traditional chlorinated solvents. Research has shown successful tetrahydropyranylation in greener ethereal solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.gov Furthermore, many of the newer catalytic systems, such as those using bismuth triflate or silica-supported perchloric acid, are effective under solvent-free conditions, which drastically reduces the environmental impact of the process. organic-chemistry.org

Nanocatalysts: The use of nano-sized catalysts, such as linear polystyrene-encapsulated FeCl₃ nanoparticles, represents a frontier in this area. researchgate.net These catalysts exhibit high activity and can be recycled effectively, bridging the gap between homogeneous and heterogeneous catalysis. researchgate.net

These emerging systems prioritize not only high yields and selectivity but also operational simplicity, catalyst recyclability, and reduced environmental footprint, aligning with the core principles of green chemistry.

Prospective Research Avenues for this compound and its Analogues

While this compound is primarily viewed as a protected form of 2-hydroxyphenol, future research is poised to explore the intrinsic value and potential applications of the compound itself and its derivatives.

Synthesis and Medicinal Chemistry:

Bioactive Analogues: A promising avenue is the synthesis of a library of analogues based on the this compound scaffold. Phenolic compounds are known for a wide range of biological activities, including antioxidant and cytotoxic properties. nih.gov Future work could involve modifying the phenolic ring with various substituents to screen for potential therapeutic agents, such as topoisomerase inhibitors or other anti-cancer agents. nih.gov

Advanced Building Blocks: The compound can serve as a versatile building block in the total synthesis of complex natural products. The field of oxidative phenol coupling, for instance, is rapidly advancing for the synthesis of intricate molecular architectures, and THP-protected phenols are ideal substrates for such transformations. rsc.orgrsc.org

Peptide Synthesis: The THP group is gaining recognition in solid-phase peptide synthesis for protecting the side chains of amino acids like serine, threonine, and tyrosine. nih.goviris-biotech.de This suggests that THP-protected phenol derivatives could be valuable in creating novel peptides with enhanced solubility or specific conformational properties. researchgate.net

Materials Science and Green Chemistry:

Novel Solvents: Analogues of the tetrahydropyran (B127337) ring itself are being investigated as green solvents. For example, 4-methyltetrahydropyran (4-MeTHP) has been successfully used as a safer, bio-based alternative to THF in significant chemical reactions like olefin metathesis. nih.gov Research could explore the solvent properties of this compound derivatives or their use as additives.

Polymer Chemistry: The bifunctional nature of this compound (a reactive phenol upon deprotection and a stable ether) could be exploited in polymer science. It could be investigated as a monomer or a chain-terminating agent in the synthesis of specialty polymers where controlled release of the phenolic group might be desired.

Catalysis and Process Development:

Asymmetric Synthesis: A significant challenge in THP chemistry is the creation of a new chiral center. total-synthesis.com Future research could focus on developing catalytic asymmetric methods for the tetrahydropyranylation of prochiral phenols, leading to enantiomerically pure products with potential applications in asymmetric synthesis.

Biocatalysis and Organocatalysis: The move towards sustainable chemistry will likely spur investigations into enzymatic or organocatalytic methods for the synthesis and deprotection of this compound. mdpi.com These approaches could offer unparalleled selectivity and operate under exceptionally mild, environmentally friendly conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.